REACTION_SMILES
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[Br:1][N:2]1[C:3](=[O:4])[CH2:5][CH2:6][C:7]1=[O:8].[C:42]([Cl:43])([Cl:44])([Cl:45])[Cl:46].[CH3:27][O:28][C:29]([c:30]1[c:31]([CH3:40])[c:32]([O:36][CH2:37][O:38][CH3:39])[cH:33][cH:34][cH:35]1)=[O:41].[N:9]([C:10]1([C:11]#[N:12])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1)=[N:18][C:19]1([C:20]#[N:21])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1>>[Br:1][CH2:40][c:31]1[c:30]([C:29]([O:28][CH3:27])=[O:41])[cH:35][cH:34][cH:33][c:32]1[O:36][CH2:37][O:38][CH3:39]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCOc1cccc(C(=O)OC)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC1(N=NC2(C#N)CCCCC2)CCCCC1
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Name
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Type
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product
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Smiles
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COCOc1cccc(C(=O)OC)c1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |